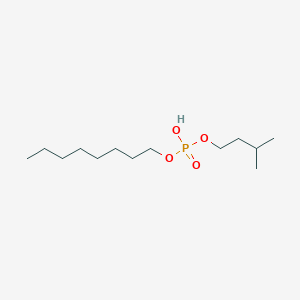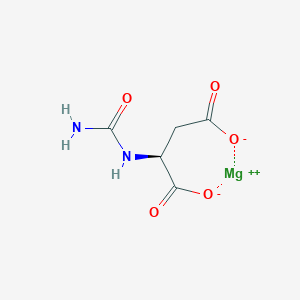
magnesium;(2S)-2-(carbamoylamino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;(2S)-2-(carbamoylamino)butanedioate is a complex organic compound that combines magnesium with a derivative of butanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-(carbamoylamino)butanedioate typically involves the reaction of magnesium salts with (2S)-2-(carbamoylamino)butanedioic acid under controlled conditions. The reaction is often carried out in an aqueous medium, with careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. Techniques such as continuous flow reactors and automated pH control systems are often employed to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;(2S)-2-(carbamoylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Magnesium;(2S)-2-(carbamoylamino)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which magnesium;(2S)-2-(carbamoylamino)butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium;(2S)-2-(carbamoylamino)butanedioate include other magnesium salts of organic acids, such as magnesium citrate and magnesium malate.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological molecules and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H6MgN2O5 |
|---|---|
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
magnesium;(2S)-2-(carbamoylamino)butanedioate |
InChI |
InChI=1S/C5H8N2O5.Mg/c6-5(12)7-2(4(10)11)1-3(8)9;/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);/q;+2/p-2/t2-;/m0./s1 |
Clé InChI |
PABAYBHDKZPYPG-DKWTVANSSA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2] |
SMILES canonique |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



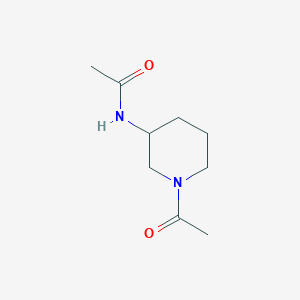
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)


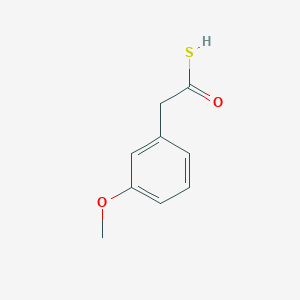
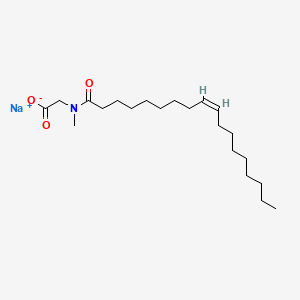

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
